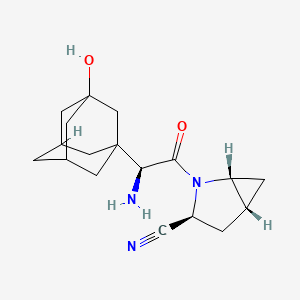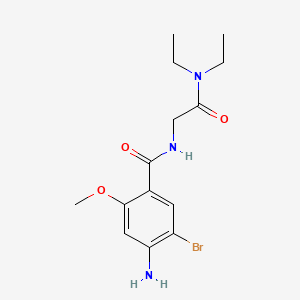
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H22BrN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as bromopride, which is used as an antiemetic and gastroprokinetic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide typically involves multiple steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using specific catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of bromopride, it acts as a dopamine antagonist, blocking dopamine receptors in the brain and gastrointestinal tract. This action helps to reduce nausea and improve gastrointestinal motility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metoclopramide: Another dopamine antagonist used as an antiemetic and gastroprokinetic agent.
Domperidone: Similar to bromopride, it is used to treat nausea and vomiting by blocking dopamine receptors.
Uniqueness
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its bromine atom and methoxy group contribute to its effectiveness as a dopamine antagonist .
Propriétés
Formule moléculaire |
C14H20BrN3O3 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
4-amino-5-bromo-N-[2-(diethylamino)-2-oxoethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(5-2)13(19)8-17-14(20)9-6-10(15)11(16)7-12(9)21-3/h6-7H,4-5,8,16H2,1-3H3,(H,17,20) |
Clé InChI |
ZPSLEGDFDMZZQA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C=C1OC)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
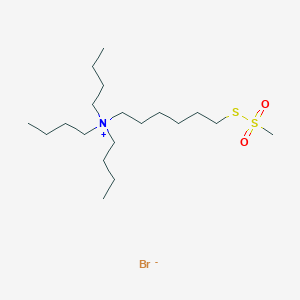
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
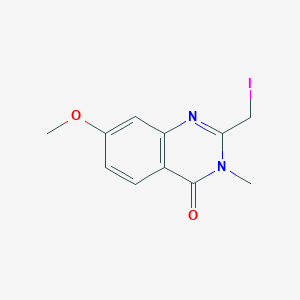
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
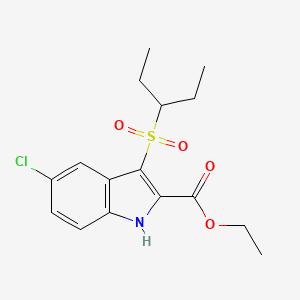
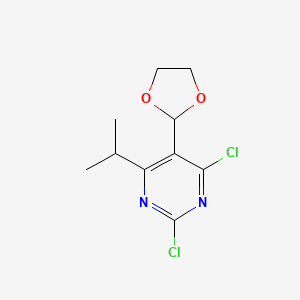
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
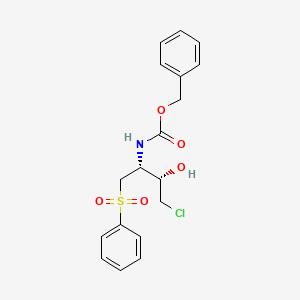
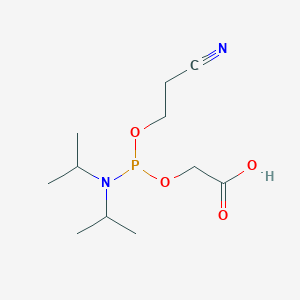
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
